2-Methylbutyroylcarnitine is a metabolite found in serum. [, , ] While its exact classification is not explicitly mentioned in the provided abstracts, its presence in various metabolic pathways suggests it likely belongs to the acylcarnitine family. These molecules play a crucial role in fatty acid metabolism by transporting fatty acids into the mitochondria for energy production. [] In scientific research, 2-Methylbutyroylcarnitine serves as a potential biomarker for various diseases and conditions, including:
2-Methylbutyroylcarnitine falls under the category of acylcarnitines, which are derivatives of carnitine that have undergone acylation. The general function of these compounds is to facilitate the transfer of fatty acids across mitochondrial membranes, thus playing a vital role in lipid metabolism and energy homeostasis .
The synthesis of 2-Methylbutyroylcarnitine primarily occurs through the enzymatic action of carnitine acetyltransferase. This enzyme catalyzes the transfer of an acyl group from acyl-CoA to carnitine, forming acylcarnitines. In the case of 2-Methylbutyroylcarnitine, 2-methylbutyryl-CoA serves as the acyl donor .
The reaction can be summarized as follows:
The molecular structure of 2-Methylbutyroylcarnitine can be described by its chemical formula . It consists of a carnitine backbone with a 2-methylbutyryl group attached. The structural formula indicates the presence of an amine group, hydroxyl groups, and a long hydrocarbon chain.
2-Methylbutyroylcarnitine participates in various biochemical reactions primarily related to fatty acid metabolism. These include:
The mechanism by which 2-Methylbutyroylcarnitine functions involves its role as a carrier molecule for fatty acids across mitochondrial membranes. Upon entering the mitochondria, it undergoes hydrolysis to release free fatty acids, which are then subjected to beta-oxidation.
The scientific applications of 2-Methylbutyroylcarnitine are extensive:
2-Methylbutyroylcarnitine (C12H23NO4) is a short-chain acylcarnitine ester that facilitates mitochondrial fatty acid transport. It functions as a membrane-permeable carrier for 2-methylbutyryl moieties derived from branched-chain amino acid (BCAA) catabolism and odd-chain fatty acids. This molecule enables the translocation of 2-methylbutyryl groups across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase system. Once inside the mitochondrial matrix, it is reconverted to 2-methylbutyryl-CoA by carnitine palmitoyltransferase II (CPT2) for subsequent β-oxidation [1]. The complete oxidation of 2-methylbutyryl-CoA yields acetyl-CoA and propionyl-CoA, which enter the tricarboxylic acid (TCA) cycle and propionyl-CoA metabolism, respectively, contributing to cellular ATP production. Quantitative studies indicate that skeletal muscle accounts for >59% of whole-body BCAA oxidation, positioning it as the primary site for 2-methylbutyroylcarnitine utilization in energy metabolism [3].
Table 1: Energy Yield from 2-Methylbutyroylcarnitine Oxidation
Metabolic Product | ATP Equivalents | Metabolic Fate |
---|---|---|
Acetyl-CoA | 10 ATP per molecule | TCA cycle oxidation |
Propionyl-CoA | 18 ATP per molecule | Succinyl-CoA conversion |
NADH/FADH₂ | Variable | Electron transport chain |
The synthesis of 2-methylbutyroylcarnitine is catalyzed by carnitine acetyltransferase (CrAT; EC 2.3.1.7), which transfers the 2-methylbutyryl group from CoA to carnitine. This reversible reaction occurs according to the equation:2-Methylbutyryl-CoA + L-Carnitine ⇌ 2-Methylbutyroylcarnitine + CoACrAT exhibits broad substrate specificity, accepting short-chain acyl-CoAs (C2-C5) including 2-methylbutyryl-CoA. The enzyme is localized in mitochondria, peroxisomes, and endoplasmic reticulum, with highest activity in tissues with high metabolic demands such as skeletal muscle, liver, and brain [1] [5] . Structural studies reveal CrAT contains a conserved catalytic pocket that accommodates branched-chain acyl groups, enabling efficient processing of 2-methylbutyryl-CoA. Kinetic analyses show pigeon breast CrAT (a model enzyme) has a specific activity of ~80 units/mg protein when assayed with acetyl-D,L-carnitine at 25°C, though its activity with 2-methylbutyryl substrates remains quantitatively similar . CrAT-mediated synthesis serves two key functions: 1) Regulating acyl-CoA/CoA ratios to maintain metabolic flexibility, and 2) Exporting excess acyl groups from organelles when β-oxidation capacity is overwhelmed [5].
Table 2: Carnitine Acetyltransferase (CrAT) Characteristics
Property | Specification | Biological Significance |
---|---|---|
Substrate specificity | Short-chain acyl-CoAs (C2-C5) | Processes 2-methylbutyryl-CoA efficiently |
Optimal pH | 7.3-8.0 | Aligns with mitochondrial matrix pH |
Tissue distribution | Muscle > Liver > Brain > Kidney | Reflects metabolic demand in energy-producing tissues |
Intracellular localization | Mitochondria, peroxisomes, endoplasmic reticulum | Enables compartmentalized acylcarnitine synthesis |
2-Methylbutyroylcarnitine is a specific metabolite in the isoleucine degradation pathway. Isoleucine catabolism begins with transamination to 2-methylbutyryl-α-ketoglutarate, followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex (BCKDH) to form 2-methylbutyryl-CoA. This acyl-CoA intermediate is then conjugated to carnitine by CrAT to form 2-methylbutyroylcarnitine [1] [3]. Acylcarnitine profiling reveals this metabolite serves as a sensitive biomarker for inborn errors of BCAA metabolism. Deficiencies in short/branched-chain acyl-CoA dehydrogenase (SBCAD), which normally dehydrogenates 2-methylbutyryl-CoA, cause significant accumulation of 2-methylbutyroylcarnitine in plasma and tissues [7]. Notably, substrate promiscuity among acyl-CoA dehydrogenases provides metabolic flexibility: when SBCAD is deficient, isobutyryl-CoA dehydrogenase (IBDH) can metabolize 2-methylbutyryl-CoA, partially compensating for the block [7].
Clinically, elevated 2-methylbutyroylcarnitine levels are associated with insulin resistance, type 2 diabetes, and cardiovascular diseases. In exudative age-related macular degeneration, systolic heart failure, and acute cerebral infarction, plasma concentrations of this acylcarnitine are significantly increased [1] [9]. Conversely, decreased levels occur in pregnancies with fetal congenital heart defects and in osteoarthritic synovium, suggesting tissue-specific alterations in BCAA flux [9]. These associations highlight its role as a metabolic sentinel reflecting disruptions in mitochondrial function.
Table 3: Branched-Chain Amino Acid Catabolites and Associated Enzymes
Amino Acid | Acyl-CoA Intermediate | Acylcarnitine | Primary Dehydrogenase |
---|---|---|---|
Isoleucine | 2-Methylbutyryl-CoA | 2-Methylbutyroylcarnitine | SBCAD (ACADSB) |
Valine | Isobutyryl-CoA | Isobutyrylcarnitine | IBDH (ACAD8) |
Leucine | Isovaleryl-CoA | Isovalerylcarnitine | IVDH (ACAD) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1